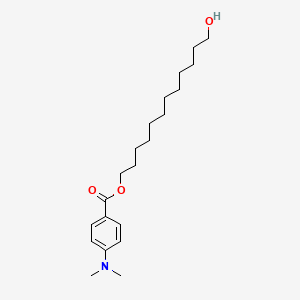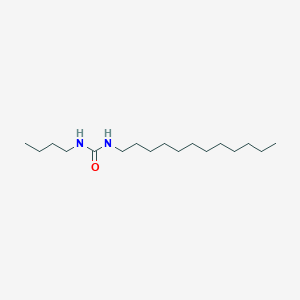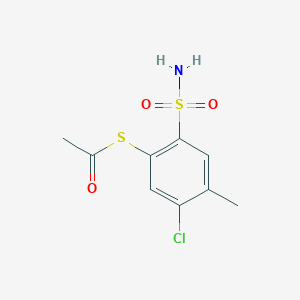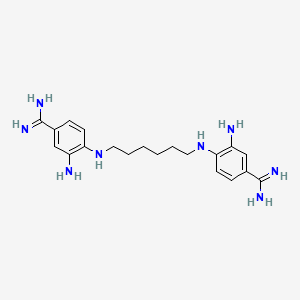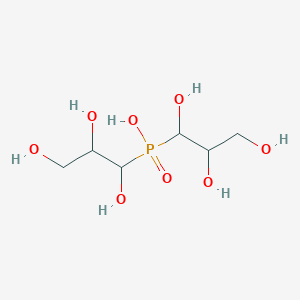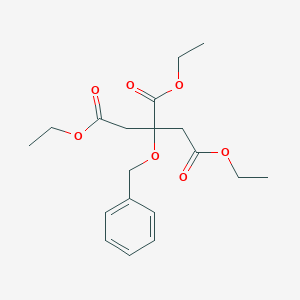
Triethyl 2-(benzyloxy)propane-1,2,3-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethyl 2-(benzyloxy)propane-1,2,3-tricarboxylate is an organic compound with the molecular formula C19H26O7. It is a derivative of propane-1,2,3-tricarboxylic acid, where the hydrogen atoms of the carboxyl groups are replaced by ethyl groups and one of the hydroxyl groups is replaced by a benzyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl 2-(benzyloxy)propane-1,2,3-tricarboxylate typically involves the esterification of propane-1,2,3-tricarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The benzyloxy group is introduced through a nucleophilic substitution reaction using benzyl alcohol .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Triethyl 2-(benzyloxy)propane-1,2,3-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Triethyl propane-1,2,3-tricarboxylate alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Triethyl 2-(benzyloxy)propane-1,2,3-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on metabolic pathways.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of plasticizers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Triethyl 2-(benzyloxy)propane-1,2,3-tricarboxylate involves its interaction with specific molecular targets. For example, it can inhibit the enzyme aconitase, thereby interfering with the Krebs cycle . The benzyloxy group plays a crucial role in its binding affinity and specificity towards the target enzyme .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethyl propane-1,2,3-tricarboxylate: Lacks the benzyloxy group and has different chemical properties.
Propane-1,2,3-tricarboxylic acid: The parent compound without esterification.
Citric acid derivatives: Similar tricarboxylic acids with different substituents.
Uniqueness
Triethyl 2-(benzyloxy)propane-1,2,3-tricarboxylate is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
112031-19-3 |
|---|---|
Formule moléculaire |
C19H26O7 |
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
triethyl 2-phenylmethoxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C19H26O7/c1-4-23-16(20)12-19(18(22)25-6-3,13-17(21)24-5-2)26-14-15-10-8-7-9-11-15/h7-11H,4-6,12-14H2,1-3H3 |
Clé InChI |
HKBBZGXKFKGUEA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(CC(=O)OCC)(C(=O)OCC)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


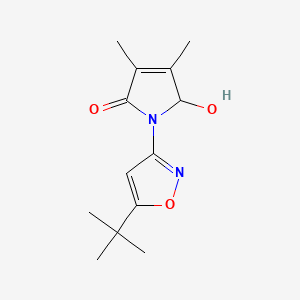
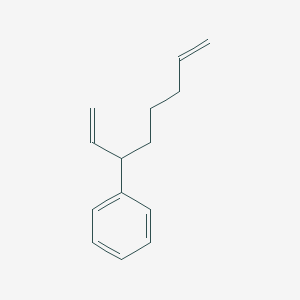

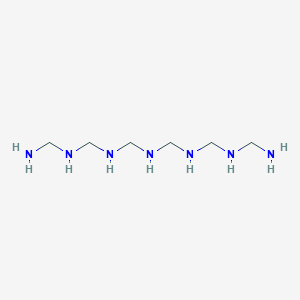
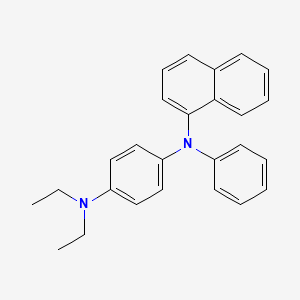
sulfanium bromide](/img/structure/B14297986.png)
![4-[2,2-Bis(hydroxymethyl)butoxy]-4-oxobutanoate](/img/structure/B14297993.png)
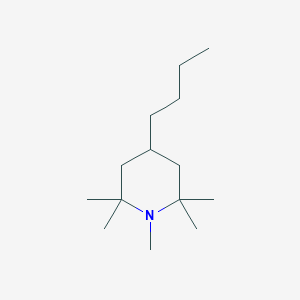
![4-[(4-Methylphenyl)selanyl]butan-2-one](/img/structure/B14298012.png)
